

Solubility Profile of 4-Amino-2-methylbutan-2-ol in Organic Solvents

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Compound of Interest

Compound Name: 4-Amino-2-methylbutan-2-ol

Cat. No.: B1284179

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Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **4-Amino-2-methylbutan-2-ol**, a pivotal amino alcohol intermediate in pharmaceutical synthesis. [1][2] An understanding of its solubility in diverse organic media is a cornerstone for rational solvent selection, reaction optimization, and the design of robust purification and crystallization protocols. This document synthesizes the theoretical principles governing solubility, presents a qualitative solubility profile based on the molecule's physicochemical properties, and details a rigorous, self-validating experimental methodology for quantitative solubility determination. The insights herein are intended to equip researchers and process chemists with the foundational knowledge to effectively utilize this versatile building block.

Introduction: The Strategic Importance of 4-Amino-2-methylbutan-2-ol

4-Amino-2-methylbutan-2-ol is a chiral building block possessing both a primary amine and a tertiary alcohol functional group. [3][4] This bifunctionality makes it a valuable precursor in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). [1][2] The efficiency of synthetic steps, reaction kinetics, and downstream processing, such as work-up and isolation, are critically dependent on the solubility of this intermediate in the chosen solvent system. Inadequate solubility can lead to poor reaction performance, challenging purifications, and difficulties in achieving desired crystalline forms.

Therefore, a priori knowledge of its solubility profile is not merely a matter of physical characterization but a critical prerequisite for efficient and scalable process development.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.^{[5][6]} A more nuanced understanding requires an analysis of the specific intermolecular forces at play between the solute (**4-Amino-2-methylbutan-2-ol**) and the solvent.

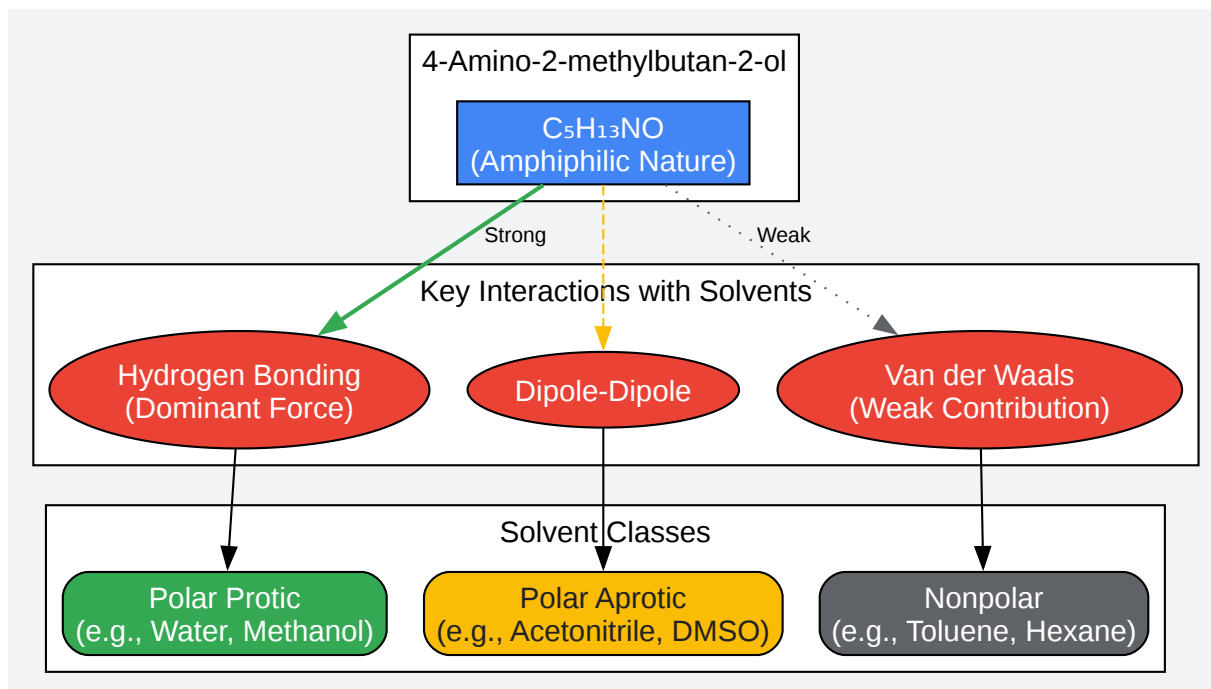
Molecular Structure and Physicochemical Properties

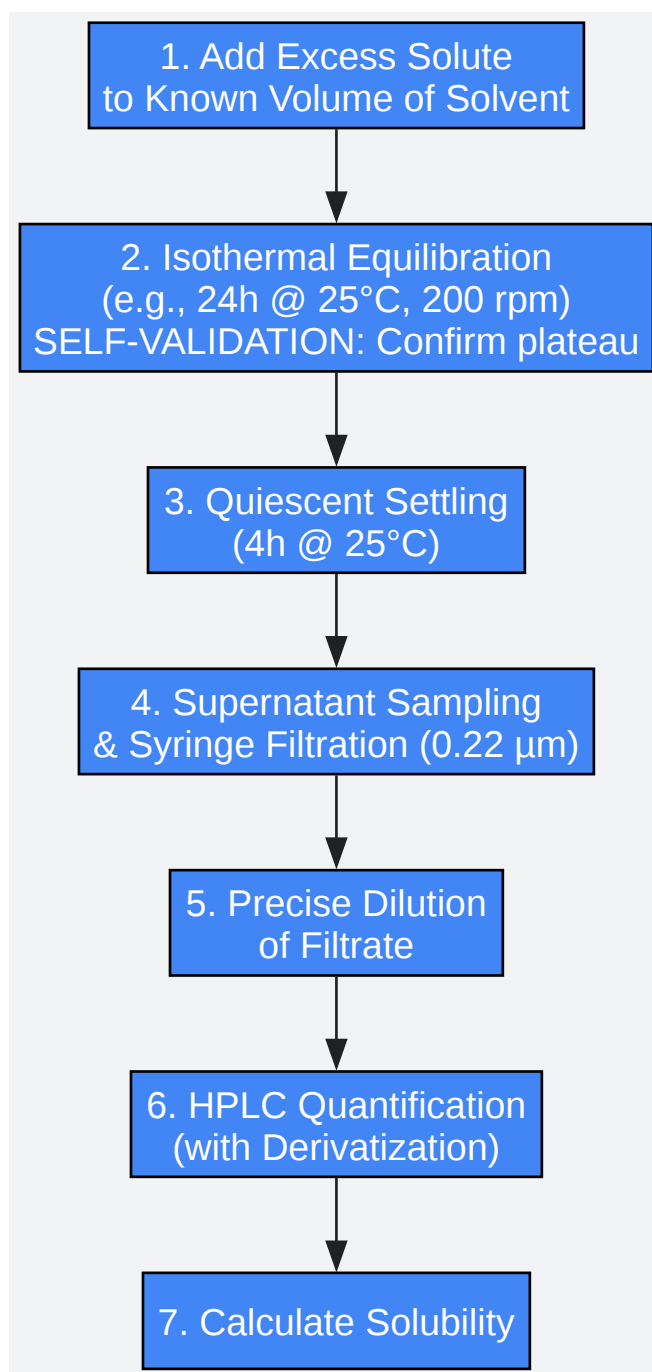
The solubility behavior of **4-Amino-2-methylbutan-2-ol** is dictated by its molecular structure.^[7]

- Molecular Formula: $C_5H_{13}NO$ ^{[3][8]}
- Molecular Weight: 103.16 g/mol ^{[3][8]}
- Key Functional Groups:
 - Primary Amine ($-NH_2$): Acts as both a hydrogen bond donor and acceptor.
 - Tertiary Alcohol ($-OH$): A potent hydrogen bond donor and acceptor.
- Structural Features: A compact, branched alkyl backbone.
- Polarity Indicators:
 - Hydrogen Bond Donor Count: 2^[1]
 - Hydrogen Bond Acceptor Count: 2^[1]
 - Polar Surface Area (PSA): 46.25 \AA^2 ^{[1][8]}
 - Predicted LogP (XLogP3): -0.4^{[1][3]}

The low LogP value and the presence of two strong hydrogen-bonding groups indicate a predominantly polar, hydrophilic character.^{[1][3]} This suggests high affinity for polar solvents, especially those capable of hydrogen bonding.

Diagram 1: Solubility Driving Forces





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